The compound 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their biological activity.
This compound can be classified under the category of triazole derivatives, which are recognized for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the sulfanyl group and the oxolan moiety adds to its structural diversity, potentially influencing its biological interactions and solubility properties.
The synthesis of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step reactions that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts would be crucial for optimizing yields and purity.
The molecular formula for this compound is , with a molecular weight of approximately 368.42 g/mol. The structure can be represented using various notations:
CC(=O)N(C1CCOC1)S(C2=NN=C(C=C2F)C(=O)N)C
The compound features several functional groups:
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for exploring structure-activity relationships in drug design.
The mechanism of action for compounds like 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves interaction with specific biological targets such as enzymes or receptors.
Key physical and chemical properties include:
These properties are essential for predicting bioavailability and pharmacokinetic behavior.
The primary applications of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide lie in:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: